molecular formula C12H12BrN3O B8580586 4-(6-bromophthalazin-1-yl)morpholine

4-(6-bromophthalazin-1-yl)morpholine

Cat. No.: B8580586
M. Wt: 294.15 g/mol
InChI Key: DAXFBNABABBMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-bromophthalazin-1-yl)morpholine is a chemical compound with the molecular formula C12H12BrN3O It is characterized by the presence of a morpholine ring and a bromine atom attached to a phthalazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 1,4-dioxophthalazine with phosphorus pentachloride (PCl5) to form 1,4-dichlorophthalazine, which is then reacted with morpholine under suitable conditions to yield the desired product .

Industrial Production Methods

Industrial production of 4-(6-bromophthalazin-1-yl)morpholine may involve large-scale bromination and subsequent morpholine substitution reactions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(6-bromophthalazin-1-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phthalazines, while coupling reactions can produce complex aromatic compounds with extended conjugation.

Scientific Research Applications

4-(6-bromophthalazin-1-yl)morpholine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(6-bromophthalazin-1-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Morpholino-4-bromophthalazine
  • 1-Morpholino-6-chlorophthalazine
  • 1-Morpholino-6-fluorophthalazine

Uniqueness

4-(6-bromophthalazin-1-yl)morpholine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and fluoro analogs. The bromine atom can participate in specific substitution and coupling reactions that are not as readily achievable with other halogens .

Properties

Molecular Formula

C12H12BrN3O

Molecular Weight

294.15 g/mol

IUPAC Name

4-(6-bromophthalazin-1-yl)morpholine

InChI

InChI=1S/C12H12BrN3O/c13-10-1-2-11-9(7-10)8-14-15-12(11)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2

InChI Key

DAXFBNABABBMFT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C3C=CC(=CC3=CN=N2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 6-bromo-1-chlorophthalazine (Example 1, 0.1 g, 411 μmol), morpholine (72 mg, 821 μmol) and potassium carbonate (57 mg, 411 μmol) in 5 mL acetonitrile was added to a glass microwave reaction vessel. The reaction mixture was stirred and heated in a Smith Synthesizer® microwave reactor (Personal Chemistry, Inc., Upssala, Sweden) at 180° C. for 20 min. All the starting material was converted to product (M+1=296, 298). The mixture was concentrated under vacuum, and purified via flash chromatography (silica gel) eluting with a gradient of 2% 2 M ammonia in MeOH/DCM to 6% 2 M ammonia in MeOH/DCM to give 6-bromo-1-morpholinophthalazine as yellow solid. Found MS (ES+): 296, 298(M+H)+.
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